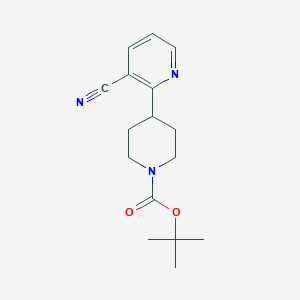

Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 3-cyanopyridin-2-yl group and a tert-butyl carboxylate group.

Synthetic Routes and Reaction Conditions:

Starting Materials: Piperidine, 3-cyanopyridine, and tert-butyl chloroformate.

Reaction Steps:

Step 1: Formation of 3-cyanopyridin-2-yl piperidine via nucleophilic substitution reaction.

Step 2: Esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods:

Large-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products.

Use of continuous flow reactors for efficient production.

Types of Reactions:

Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidin-4-one derivatives.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Piperidin-4-one derivatives from oxidation.

Piperidine derivatives with an amine group from reduction.

Substituted piperidine derivatives from nucleophilic substitution.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying biological systems due to its structural similarity to natural compounds.

Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

Industry: Employed in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparación Con Compuestos Similares

Tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate: Similar structure but with a phenyl group instead of piperidine.

Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar ester group but with different substituents on the pyridine ring.

Uniqueness:

The presence of the piperidine ring in tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate provides unique chemical properties compared to other similar compounds, making it suitable for specific applications.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

- CAS Number : 22061422

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The key steps often include:

- Formation of the Piperidine Ring : Using tert-butyl carbamate as a precursor.

- Cyanopyridine Attachment : Introducing the 3-cyanopyridine moiety through nucleophilic substitution or coupling reactions.

- Purification : Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects:

- IC50 Values :

This selectivity suggests that the compound may target specific pathways involved in tumor growth while sparing normal cells.

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly arresting cells in the G2/M phase.

- Induction of Apoptosis : It has been shown to increase levels of caspase enzymes, which are crucial for apoptosis .

- Inhibition of Metastasis : In vivo studies demonstrated that treatment with this compound significantly reduced lung metastasis in mouse models .

Study 1: Efficacy in Mouse Models

A notable study evaluated the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Results indicated:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Volume (mm³) | 600 ± 50 | 200 ± 30 |

| Metastatic Nodules Count | 15 ± 5 | 5 ± 2 |

These findings underscore the compound's potential as a therapeutic agent against metastatic breast cancer .

Study 2: Safety Profile

In toxicity assessments, no acute toxicity was observed in Kunming mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-6-12(7-10-19)14-13(11-17)5-4-8-18-14/h4-5,8,12H,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWNJIYASJETTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.